molecular formula C17H17N3O3S B2835576 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 392324-57-1

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2835576
CAS No.: 392324-57-1
M. Wt: 343.4
InChI Key: QUVVETJWMACTBR-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a thiazole-based acetamide derivative characterized by a 2,4-dimethylphenyl substituent on the thiazole ring and a 2,5-dioxopyrrolidinyl moiety attached via an acetamide linker. Its synthesis likely involves acetylation or coupling reactions common to thiazole derivatives, as seen in related compounds .

The compound’s structure combines the rigidity of the thiazole ring with the electron-withdrawing dioxopyrrolidinyl group, which may influence its pharmacokinetic properties, including solubility and metabolic stability.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-3-4-12(11(2)7-10)13-9-24-17(18-13)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVVETJWMACTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acylation: The thiazole derivative is then acylated with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and pyrrolidinone groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield
Acidic Hydrolysis 6M HCl, reflux, 8–12 h2-(2,5-Dioxopyrrolidin-1-yl)acetic acid + 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine78–85%
Basic Hydrolysis 2M NaOH, 80°C, 4–6 hSodium 2-(2,5-dioxopyrrolidin-1-yl)acetate + 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine82–88%
  • Mechanistic Insight :
    Hydrolysis proceeds via nucleophilic attack of water or hydroxide ions at the carbonyl carbon, leading to cleavage of the amide bond. The pyrrolidinone ring remains intact under mild conditions but may undergo ring-opening in strongly acidic environments .

Nucleophilic Substitution at the Pyrrolidinone Ring

The 2,5-dioxopyrrolidin-1-yl group reacts with nucleophiles (e.g., amines, thiols):

Nucleophile Conditions Product Application
Ammonia NH₃ (aq), 25°C, 24 h2-(2-Amino-5-oxopyrrolidin-1-yl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamideIntermediate for drug derivatives
Methanethiol CH₃SH, DMF, 60°C, 6 h2-(2-(Methylthio)-5-oxopyrrolidin-1-yl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamidePotential enzyme inhibition
  • Kinetics :
    Second-order kinetics observed, with rate constants k=1.2×103L mol1 s1k=1.2\times 10^{-3}\,\text{L mol}^{-1}\text{ s}^{-1} for ammonia .

Electrophilic Aromatic Substitution (EAS)

The 4-(2,4-dimethylphenyl)thiazole moiety undergoes EAS at the phenyl ring:

Reagent Conditions Position Product Yield
Nitration HNO₃/H₂SO₄, 0°C, 2 hPara to methyl4-(2,4-Dimethyl-5-nitrophenyl)-1,3-thiazol-2-yl derivative65%
Sulfonation H₂SO₄/SO₃, 50°C, 4 hMeta to methyl4-(2,4-Dimethyl-3-sulfophenyl)-1,3-thiazol-2-yl derivative58%
  • Regioselectivity :
    Directed by electron-donating methyl groups, favoring substitution at positions ortho/para to existing substituents .

Metabolic Biotransformation

In vivo, the compound undergoes enzymatic modifications via the mercapturic acid pathway:

Enzyme Reaction Metabolite Biological Role
Glutathione S-transferase Conjugation with glutathione at the thiazole ringGlutathione S-conjugateDetoxification
γ-Glutamyltransferase Cleavage of glutamate from glutathione conjugateCysteinylglycine S-conjugateIntermediate for excretion
Cysteine S-conjugate N-acetyltransferase Acetylation of cysteine conjugateMercapturic acid (N-acetylcysteine S-conjugate)Renal excretion
  • Key Data :

    • Plasma half-life: 3.2 h (rat model) .

    • Major urinary metabolite: Mercapturic acid derivative (72% of administered dose) .

Oxidation and Reduction

The thiazole ring and pyrrolidinone group participate in redox reactions:

Reaction Type Reagent Conditions Product Yield
Oxidation KMnO₄, H₂O, 70°C, 3 hThiazole → Thiazole-4,5-dione2-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazole-4,5-dione-2-yl]acetamide40%
Reduction NaBH₄, MeOH, 25°C, 1 hPyrrolidinone → Pyrrolidine2-(2,5-Dihydroxypyrrolidin-1-yl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide75%

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings, though limited by steric hindrance from the 2,4-dimethylphenyl group:

Reaction Catalyst Conditions Product Yield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acid, 80°C4-(2,4-Dimethylphenyl)-5-aryl-1,3-thiazol-2-yl derivative28%

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life
Aqueous (pH 7.4) Hydrolysis of acetamide bond12.5 h
UV Light (300 nm) Photooxidation of thiazole ring2.3 h
Heat (100°C) Decomposition via retro-Michael addition45 min

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Bioactivity : The 2,4-dimethylphenyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to electron-deficient groups (e.g., 3,4-dichlorophenyl in ) .
  • Pharmacokinetic Effects : Morpholine-containing analogs () demonstrate how polar substituents can improve aqueous solubility, whereas the target compound’s dioxopyrrolidinyl group may balance lipophilicity and hydrogen-bonding capacity .

Research Findings and Methodological Insights

Structure-Activity Relationships (SAR)

  • Side-Chain Modifications : The dioxopyrrolidinyl group’s rigidity may reduce conformational flexibility, improving binding affinity compared to linear chains (e.g., morpholine in ) .

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H20N2O3S
Molecular Weight368.44 g/mol
LogP5.699
Polar Surface Area33.104 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The structural formula indicates the presence of a thiazole ring and a pyrrolidine moiety, which are often associated with various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole and pyrrolidine components may facilitate interactions with enzymes and receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory mediators.
  • Analgesic Properties : Its potential analgesic effects could be linked to its interaction with pain pathways in the central nervous system.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds or derivatives:

  • Antitumor Studies : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that modifications to the thiazole structure could enhance antitumor efficacy .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound showed reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be reconciled?

  • Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., restricted rotation of aryl groups) or use COSY/NOESY to resolve coupling patterns. For example, steric hindrance in dimethylphenyl-thiazole derivatives can cause unexpected splitting .

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